Macropa-NCS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macropa-NCS is a bifunctional chelator designed for targeted alpha therapy, particularly with actinium-225. This compound is a derivative of the macrocyclic chelator macropa, which has been modified to include an isothiocyanate group (-NCS) for conjugation to antibodies or other targeting vectors. This modification allows this compound to form stable complexes with radionuclides, making it a valuable tool in targeted cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macropa-NCS involves several steps starting from the macrocyclic chelator macropa. The process typically includes the following steps:
Macrocycle Formation: The initial step involves the formation of the macrocyclic structure through a series of cyclization reactions.
Functionalization: The macrocycle is then functionalized with benzene rings to enhance its rigidity and stability.
Isothiocyanate Group Addition: The final step involves the introduction of the isothiocyanate group (-NCS) to the macrocycle backbone. This step is crucial as it enables the chelator to conjugate with antibodies or other targeting molecules.
The reaction conditions for these steps generally involve mild temperatures and the use of organic solvents to facilitate the reactions. The entire synthesis can be completed in 4-5 steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures would be essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Macropa-NCS primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly radionuclides like actinium-225. The key reactions include:
Chelation: The macrocyclic structure of this compound allows it to effectively bind metal ions, forming stable complexes.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies or other targeting molecules, forming stable thiourea linkages.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts (e.g., actinium-225 nitrate) in aqueous solutions.
Conjugation: Involves the use of antibodies or other targeting molecules with free amine groups.
Major Products
Chelation: The major product is the metal-chelator complex, such as [225Ac]Ac-Macropa-NCS.
Conjugation: The major product is the antibody-chelator conjugate, which can then be radiolabeled with actinium-225 for targeted therapy.
Scientific Research Applications
Macropa-NCS has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chelating agent to study the coordination chemistry of radionuclides.
Biology: Facilitates the study of biological processes by enabling the targeted delivery of radionuclides to specific cells or tissues.
Medicine: Plays a crucial role in targeted alpha therapy (TAT) for cancer treatment.
Mechanism of Action
The mechanism of action of Macropa-NCS involves several steps:
Chelation: this compound forms a stable complex with actinium-225 through its macrocyclic structure.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies, forming a stable thiourea linkage.
Targeting: The antibody-chelator conjugate binds to specific cancer markers on the surface of cancer cells.
Radiation Delivery: The actinium-225 emits alpha particles, which cause localized damage to the cancer cells’ DNA, leading to cell death.
Comparison with Similar Compounds
Macropa-NCS is unique in its ability to form stable complexes with actinium-225 and its versatility in conjugation with various targeting molecules. Similar compounds include:
Biological Activity
Macropa-NCS (N-(2-hydroxyethyl)acrylamide-2-(2-(2-(4-(1,3-benzodioxol-5-yl)phenyl)thio)ethyl)-1,3-benzodioxole-5-carbonyl)-N-(2-hydroxyethyl)acrylamide) is a bifunctional chelator that has garnered attention for its potential in targeted alpha therapy (TAT), particularly in the context of radiopharmaceutical development. This article examines the biological activity of this compound, focusing on its synthesis, radiolabeling efficiency, biodistribution, and therapeutic efficacy.
This compound is derived from the macrocyclic ligand macropa, which is known for its exceptional ability to chelate actinium-225 (225Ac), a radionuclide with promising applications in cancer therapy due to its high energy alpha emissions. The modification of macropa to create this compound enhances its binding properties and allows for conjugation with targeting vectors such as antibodies.
2. Synthesis and Radiolabeling
The synthesis of this compound involves several steps, including the formation of the macrocyclic structure and functionalization with NCS groups. The resulting compound has been demonstrated to effectively chelate 225Ac at room temperature, achieving high radiochemical yields.
Table 1: Synthesis Overview of this compound
Step | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|
1 | DMF, DIPEA, RT | >95 | Initial formation of this compound |
2 | Conjugation with antibody | >60 | High yield post-purification |
3. Biodistribution Studies
Biodistribution studies are crucial for evaluating the efficacy of radiopharmaceuticals. Studies involving 225Ac-Macropa-NCS conjugates have shown significant tumor targeting capabilities with minimal off-target effects.
Table 2: Biodistribution Results in Tumor Models
Compound | Tumor Uptake (%ID/g) | Organ Uptake (%ID/g) | Time Point (days) |
---|---|---|---|
225Ac-Macropa-PEG4-YS5 | 82.82 ± 38.27 | 10.5 ± 3.4 | 7 |
225Ac-DOTA-YS5 | 29.35 ± 7.76 | 25.0 ± 5.0 | 7 |
The data indicate that 225Ac-Macropa-PEG4-YS5 exhibits superior tumor accumulation compared to traditional DOTA-based conjugates.
4. Therapeutic Efficacy
The therapeutic efficacy of this compound has been assessed through various preclinical models, particularly in prostate cancer xenografts. The results demonstrate that the use of this compound significantly enhances the therapeutic index of 225Ac-labeled constructs.
Case Study: Prostate Cancer Treatment
In a study evaluating 225Ac-Macropa-PEG4-YS5 in nude mice bearing prostate cancer xenografts (22Rv1), treatment resulted in substantial tumor regression while maintaining a favorable safety profile.
Findings:
- Tumor Growth Inhibition: Significant reduction in tumor volume compared to control groups.
- Serum Stability: Retained over 99% of 225Ac in human serum after 7 days.
5. Conclusion
This compound represents a significant advancement in the field of targeted alpha therapy, particularly for treating cancers such as prostate cancer. Its ability to effectively chelate actinium-225 and deliver it selectively to tumor sites while minimizing systemic exposure underscores its potential as a therapeutic agent.
Further research is warranted to explore the full range of biological activities associated with this compound and its derivatives, including long-term safety and efficacy in clinical settings.
Properties
Molecular Formula |
C27H35N5O8S |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid |
InChI |
InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36) |
InChI Key |
PKCFWCMMZOUICG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.